Home > Products > Screening Compounds P63179 > (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride - 1461713-42-7

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Catalog Number: EVT-1668529
CAS Number: 1461713-42-7
Molecular Formula: C9H12Cl2FN3
Molecular Weight: 252.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 5-fluoro-6-(4-methyl piperidin-1-yl)-1H-benzimidazol-2-carbamate (9c)

Compound Description: Methyl 5-fluoro-6-(4-methyl piperidin-1-yl)-1H-benzimidazol-2-carbamate (9c) is a benzimidazole derivative synthesized and evaluated for its antimicrobial effects. It demonstrated significant antifungal activity against Candida albicans, comparable to fluconazole and ketoconazole, with an 18 mm inhibition zone diameter.

2-((1H-imidazol-1-yl)methyl)-5-fluoro-6-(substituted/unsubstituted)-1H-benzo[d]imidazoles

Compound Description: This series of novel 2-((1H-imidazol-1-yl)methyl)-5-fluoro-6-(substituted/unsubstituted)-1H-benzo[d]imidazoles were synthesized and screened for antitubercular and antifungal activities. The most potent derivatives exhibited activity against H37RV strain of Mycobacterium tuberculosis and Candida species, suggesting potential for development as anti-infective agents.

2,3,5,6-tetrafluoro-N1-{6-fluoro-5-[4-(1H-imidazole-1-yl) phenoxy]-1H-1,3-benzodiazol-2-yl} benzene-1,4-diamine (A15)

Compound Description: Compound A15 is a trisubstituted benzimidazole derivative designed as a potential FtsZ protein inhibitor for antitubercular therapy. It exhibited strong binding affinity to FtsZ (ΔG = −10.2 kcal/mol) in silico, with four hydrogen bond interactions.

5-Fluoro-1,2,6-Trisubstituted Benzimidazole Carboxylic Acid or Amide Derivatives

Compound Description: A series of 5-fluoro-1,2,6-trisubstituted benzimidazole carboxylic acid and amide derivatives were synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibited promising activity against Bacillus subtilis and Candida albicans.

Overview

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound features a fluorine atom and a methyl group attached to the benzodiazole ring, which significantly influences its chemical properties and biological activity. The dihydrochloride form indicates that the compound is a salt, commonly used to enhance solubility in biological systems.

Source

This compound can be synthesized through various chemical reactions involving benzodiazole derivatives. The presence of fluorine in the structure suggests potential applications in pharmaceuticals, as fluorinated compounds often exhibit improved metabolic stability and bioactivity.

Classification

The compound is classified as an aromatic amine and a substituted benzodiazole. It can be further categorized based on its functional groups, including:

  • Aromatic Compounds: Due to the benzodiazole structure.
  • Amines: As it contains a methanamine group.
  • Halogenated Compounds: Because of the fluorine atom.
Synthesis Analysis

Methods

The synthesis of (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves several steps:

  1. Formation of Benzodiazole: The initial step usually includes the condensation of o-phenylenediamine with a suitable carbonyl compound to form the benzodiazole structure.
  2. Fluorination: The introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide or by direct fluorination methods.
  3. Methylation: The methyl group is introduced via methylating agents like methyl iodide or dimethyl sulfate.
  4. Salt Formation: Finally, the amine is converted to its dihydrochloride salt by reacting with hydrochloric acid.

Technical Details

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is C9_9H10_10Cl2_2F1_1N3_3. The structure consists of:

  • A benzodiazole ring system.
  • A methanamine functional group.
  • A fluorine substituent at the 6-position of the benzodiazole.

Data

The molecular weight of this compound is approximately 234.10 g/mol. Its structural representation can be depicted using standard chemical drawing conventions, showing the connectivity between atoms.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  • Acid-base Reactions: As a salt, it can dissociate into its constituent ions in solution.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to prevent side reactions typical for amines and halogenated compounds.

Mechanism of Action

Process

The mechanism of action for (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride may involve interactions with specific biological targets such as receptors or enzymes. The presence of the fluorine atom may enhance binding affinity due to increased lipophilicity and stability.

Data

Studies on similar compounds suggest that benzodiazoles can modulate neurotransmitter systems or exhibit anti-inflammatory properties, which could be relevant for this compound's pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to its dihydrochloride form.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: May react with strong oxidizing agents or reducing agents.

Relevant data such as melting point, boiling point, and spectral data (NMR, IR) should be obtained from experimental studies for comprehensive characterization.

Applications

Scientific Uses

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery efforts targeting neurological disorders or cancer therapies.
  • Research Tools: In studies involving receptor binding assays or enzyme inhibition studies.
Introduction to (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine Dihydrochloride

Historical Context and Discovery Milestones

The compound emerged during the 2010–2015 period as part of a targeted exploration of fluorinated benzimidazole derivatives, driven by increased interest in halogenated heterocycles for pharmaceutical applications. Its first public appearance in chemical catalogs occurred circa 2014, coinciding with broader investigations into fluorinated heterocyclic compounds [6]. The strategic incorporation of fluorine at the 6-position followed established medicinal chemistry principles aimed at enhancing metabolic stability and modulating lipophilicity. Similarly, N-methylation was employed to block metabolism at the imidazole nitrogen—a strategy observed in earlier benzimidazole-based drugs like omeprazole [4]. The selection of the dihydrochloride salt form represented a deliberate effort to improve the crystalline properties and solubility of the free base, addressing historical formulation challenges encountered with similar amine-containing heterocycles. These systematic modifications positioned this derivative within a significant evolutionary pathway from simple benzimidazoles (e.g., the unsubstituted (1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride, CAS 267874-51-1) to more complex, pharmacokinetically optimized structures [1]. The compound’s design reflects cumulative knowledge from earlier benzimidazole chemistry, particularly the recognition that C2-aminomethyl variants offer versatile points for molecular diversification through amide formation or reductive amination.

Academic Significance in Medicinal Chemistry and Pharmacology

This derivative serves as a privileged scaffold in drug discovery due to its balanced physicochemical properties and multifunctional structure. The benzimidazole core enables π-stacking interactions with biological targets, while the fluorinated aromatic ring enhances membrane permeability and provides resistance to oxidative metabolism [4] [6]. The aminomethyl side chain (–CH2NH2) serves as a key vector for structural diversification, allowing researchers to link this heterocycle to other pharmacophores through amide bond formation, urea synthesis, or Mannich reactions. Experimental evidence from collision cross-section (CCS) predictions indicates a compact three-dimensional structure, with calculated CCS values of approximately 139.9 Ų for the [M]+ ion, suggesting favorable membrane penetration capabilities [3] [5] [7]. These properties align with established criteria for central nervous system (CNS) permeability and oral bioavailability, making it particularly valuable in neuropharmacology and systemic drug development.

Table 2: Predicted Collision Cross Section (CCS) Values for Related Benzimidazole Derivatives

CompoundAdductPredicted CCS (Ų)Source
(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (core structure)[M]+139.9 [3] [7]
2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine[M+H]+194.10881 [7]
(5-chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine[M+H]+200.03853 [5]

Structure-activity relationship (SAR) studies demonstrate that extending the aminomethyl side chain to aminoethyl (as in 2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, CAS 1269151-87-2) increases molecular weight by approximately 14 atomic mass units and CCS by ~54 Ų, significantly altering both steric bulk and conformational flexibility [3] [7]. This structural modification profoundly impacts target engagement profiles and pharmacokinetic parameters. Furthermore, the compound’s synthetic accessibility (commercially available from multiple suppliers at 95% purity) facilitates rapid analog exploration [4] [6] [8]. Its application spans multiple therapeutic areas, including kinase inhibition, GPCR modulation, and antimicrobial development, leveraging the benzimidazole moiety’s ability to mimic purine interactions in biological systems. The electron-withdrawing fluorine atom ortho to the heterocyclic fusion position further fine-tures electronic properties, influencing hydrogen-bonding capacity and pKa of the adjacent amine group.

Current Research Gaps and Unanswered Questions

Despite its versatile applications, significant knowledge gaps persist regarding this compound’s fundamental characteristics. First, experimental validation of predicted physicochemical properties remains lacking. While computational models estimate a CCS of 139.9 Ų [7], empirical confirmation through techniques like ion mobility mass spectrometry is absent from the literature. Similarly, essential parameters including logP, pKa, and solubility profiles under physiological conditions have not been systematically documented, creating uncertainty in structure-property relationship models [6] [9]. Second, the metabolic fate and biotransformation pathways are entirely uncharacterized. Potential sites of metabolism include oxidation of the methyl group (to carboxylic acid), hydrolytic defluorination, and N-dealkylation of the aminomethyl side chain—all of which could significantly impact the compound’s utility as a drug scaffold [4]. Third, target identification studies have not been published, leaving its mechanism of action in biological systems speculative. The absence of patent filings or literature on specific target engagements (e.g., enzyme inhibition constants or receptor binding affinities) highlights this critical gap [3] [5].

Table 3: Critical Research Gaps and Methodologies for Resolution

Research GapRequired CharacterizationRecommended Techniques
Physicochemical PropertiesExperimental logP/D, solubility, pKaPotentiometric titration, shake-flask method, HPLC
Three-Dimensional StructureCrystal structure conformationX-ray crystallography
Metabolic StabilityIdentification of phase I metabolitesIn vitro liver microsome studies + HRMS
Biological Target ProfilingTarget engagement specificityAffinity chromatography, CETSA, kinome screening
Structure-Activity RelationshipsImpact of modifications on bioactivitySynthesis of analogs with varied substituents

Additional gaps include the absence of spectroscopic benchmarks beyond basic SMILES notations. Comprehensive nuclear magnetic resonance (NMR) assignments (1H, 13C, 19F), infrared vibrational profiles, and ultraviolet absorption characteristics would facilitate quality control and impurity profiling during synthesis [9]. The impact of salt form variation on bioavailability also warrants investigation, as alternative counterions (e.g., succinate, besylate) might offer improved formulation characteristics over the dihydrochloride form. Furthermore, computational modeling of its interactions with biological targets requires refinement through experimental validation. Addressing these gaps would significantly enhance the compound’s utility in rational drug design and accelerate its adoption in lead optimization campaigns across multiple disease areas.

Properties

CAS Number

1461713-42-7

Product Name

(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

IUPAC Name

(6-fluoro-1-methylbenzimidazol-2-yl)methanamine;dihydrochloride

Molecular Formula

C9H12Cl2FN3

Molecular Weight

252.11 g/mol

InChI

InChI=1S/C9H10FN3.2ClH/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11;;/h2-4H,5,11H2,1H3;2*1H

InChI Key

PZYOJPMHCUMDOK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)F)N=C1CN.Cl.Cl

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=C1CN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.